6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a pyrimidine ring and an azetidine ring. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, while the azetidine ring is a four-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine moiety. One common method is the cyclization of appropriate precursors under nucleophilic substitution conditions. For instance, the Ullmann nucleophilic substitution reaction can be employed to form the C-N bond at the C6 position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the desired product under milder conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine-containing compound with different biological activities.
Pyrimidine-4-carboxylic acid: Lacks the azetidine ring but shares the pyrimidine core structure.
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid: Contains a piperidine ring instead of an azetidine ring, leading to different pharmacological properties.
Uniqueness
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, enhancing the compound’s reactivity and making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-(azetidin-1-yl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWBKCAUECTPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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